molecular formula C12H7NO3 B1622441 5-(4-cyanophenyl)furan-2-carboxylic Acid CAS No. 52938-94-0

5-(4-cyanophenyl)furan-2-carboxylic Acid

Cat. No.: B1622441
CAS No.: 52938-94-0
M. Wt: 213.19 g/mol
InChI Key: QSWFKKSKRNCSDY-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C13H7NO3 It is characterized by a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-cyanophenyl)furan-2-carboxylic acid typically involves the reaction of this compound methyl ester with appropriate reagents. One common method includes the use of potassium acetate and palladium diacetate in N,N-dimethylacetamide at elevated temperatures (around 150°C) under an inert atmosphere for about 20 hours . Another method involves microwave irradiation of the same ester in the presence of palladium diacetate at 120°C for 0.5 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Cyanophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(4-aminophenyl)furan-2-carboxylic acid.

    Substitution: Various esters and amides depending on the reagents used.

Scientific Research Applications

5-(4-Cyanophenyl)furan-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 5-(4-cyanophenyl)furan-2-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The furan ring and the nitrile group are believed to play crucial roles in these interactions, potentially affecting cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

  • 5-(4-Aminophenyl)furan-2-carboxylic acid
  • 5-(2-Chlorophenyl)furan-2-carboxylic acid
  • 5-(4-Methoxyphenyl)furan-2-carboxylic acid

Comparison: 5-(4-Cyanophenyl)furan-2-carboxylic acid is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, the nitrile group can be converted to various functional groups, such as amines and carboxylic acids, providing versatility in synthetic applications .

Properties

IUPAC Name

5-(4-cyanophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWFKKSKRNCSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400552
Record name 5-(4-cyanophenyl)furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-94-0
Record name 5-(4-cyanophenyl)furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-cyanophenyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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